molecular formula C12H7N3O2 B8609707 5-formyl-2-pyrimidin-5-yloxybenzonitrile

5-formyl-2-pyrimidin-5-yloxybenzonitrile

Cat. No.: B8609707
M. Wt: 225.20 g/mol
InChI Key: LPAJLHXUOPBCOO-UHFFFAOYSA-N
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Description

5-Formyl-2-pyrimidin-5-yloxybenzonitrile is a heterocyclic aromatic compound featuring a benzonitrile core substituted with a formyl group at the 5-position and a pyrimidin-5-yloxy group at the 2-position. Its molecular formula is C₁₂H₈N₃O₂, with a molecular weight of 235.21 g/mol. The compound’s structure combines electron-withdrawing (nitrile, formyl) and aromatic (pyrimidine) groups, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H7N3O2

Molecular Weight

225.20 g/mol

IUPAC Name

5-formyl-2-pyrimidin-5-yloxybenzonitrile

InChI

InChI=1S/C12H7N3O2/c13-4-10-3-9(7-16)1-2-12(10)17-11-5-14-8-15-6-11/h1-3,5-8H

InChI Key

LPAJLHXUOPBCOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)C#N)OC2=CN=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-formyl-2-pyrimidin-5-yloxybenzonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-formyl-2-pyrimidin-5-yloxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The pyrimidin-5-yloxy moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

    Oxidation: 5-Formyl-2-(pyrimidin-5-yloxy)benzoic acid.

    Reduction: 5-Formyl-2-(pyrimidin-5-yloxy)benzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-formyl-2-pyrimidin-5-yloxybenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-formyl-2-pyrimidin-5-yloxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactive derivative being studied.

Comparison with Similar Compounds

Structural Analogues from Patent Literature ()

Several analogues from patent filings share the benzaldehyde/benzonitrile scaffold but differ in substituents:

Compound Name Substituent at Position 2 Substituent at Position 5 Core Structure Molecular Formula Molecular Weight (g/mol)
5-Formyl-2-pyrimidin-5-yloxybenzonitrile (Target) Pyrimidin-5-yloxy Formyl Benzonitrile C₁₂H₈N₃O₂ 235.21
5-Methoxy-2-(pyrazolo[1,5-a]pyrazin-3-ylmethoxy)benzaldehyde Pyrazolo[1,5-a]pyrazin-3-ylmethoxy Methoxy Benzaldehyde C₁₆H₁₂N₄O₃ 308.29
3-Formyl-4-(imidazo[1,2-a]pyridin-8-ylmethoxy)benzonitrile Imidazo[1,2-a]pyridin-8-ylmethoxy Formyl Benzonitrile C₁₆H₁₀N₄O₂ 290.28

Key Observations :

  • Electronic Effects : The nitrile group in the target compound is strongly electron-withdrawing, polarizing the benzene ring and enhancing reactivity toward nucleophilic substitution compared to benzaldehyde-based analogues .

Morpholine-Substituted Analogue ()

5-Formyl-2-(morpholin-4-yl)benzonitrile differs in the substituent at position 2:

Property Target Compound Morpholine Analogue
Substituent at Position 2 Pyrimidin-5-yloxy (aromatic) Morpholin-4-yl (non-aromatic)
Molecular Formula C₁₂H₈N₃O₂ C₁₂H₁₂N₂O₂
Molecular Weight 235.21 216.24
Solubility Likely low (similar to nitriles) Slight in DMSO, methanol
Applications Pharmaceutical building block Research chemical

Key Differences :

  • Biological Interactions : The pyrimidine moiety may engage in hydrogen bonding or aromatic interactions with biological targets (e.g., enzymes), whereas morpholine’s flexibility could limit such interactions .

Pyrimidine-Based Analogues ()

5-Formyl-2-methoxypyrimidine shares a pyrimidine ring but lacks the benzonitrile core:

Property Target Compound 5-Formyl-2-methoxypyrimidine
Core Structure Benzonitrile Pyrimidine
Functional Groups Formyl, nitrile, pyrimidinyloxy Formyl, methoxy
Potential Use Ligand design, drug synthesis Nucleotide analog synthesis

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